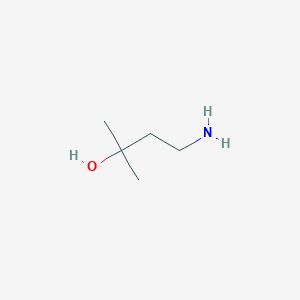

4-Amino-2-methylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZHIWAFZLOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576303 | |

| Record name | 4-Amino-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26734-08-7 | |

| Record name | 4-Amino-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 4-Amino-2-methyl-2-butanol

Abstract

4-Amino-2-methyl-2-butanol is a valuable bifunctional molecule featuring a primary amine and a tertiary alcohol. This structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] This guide provides an in-depth exploration of the logical and historical synthetic pathways to this gamma-amino alcohol. Eschewing a simple recitation of procedures, we will delve into the chemical rationale behind two primary, historically significant strategies: the ring-opening of isobutylene oxide and the reduction of functionalized C4 precursors. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Strategic Importance of 4-Amino-2-methyl-2-butanol

The compound 4-amino-2-methyl-2-butanol, with the molecular formula C₅H₁₃NO, presents a simple yet synthetically powerful scaffold.[3] The spatial separation of a nucleophilic primary amine and a sterically hindered tertiary alcohol allows for selective functionalization, making it an attractive intermediate in multi-step syntheses. Its utility is demonstrated in its application as a reagent in the development of pharmaceutical agents, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors.[1][2] Understanding its synthesis provides a window into classic C-C and C-N bond-forming strategies and the evolution of reduction methodologies in organic chemistry.

A Retrosynthetic Blueprint for Synthesis

To logically deconstruct the target molecule and devise synthetic plans, we can consider two primary retrosynthetic disconnections. These approaches represent the most plausible historical strategies for assembling the carbon skeleton and introducing the requisite functional groups.

-

The C2-C3 Bond Disconnection (Epoxide Strategy): This approach disconnects the bond between the carbon bearing the hydroxyl group and its adjacent methylene carbon. This leads back to a two-carbon nucleophile (or its synthetic equivalent) and a three-carbon electrophile, isobutylene oxide. This is an attractive strategy as isobutylene oxide is a readily available industrial chemical.

-

Functional Group Interconversion (FGI) at C4: This strategy retains the complete C5 carbon skeleton of the target but envisions the amine arising from a more easily installed functional group. Key precursors in this approach include the corresponding nitrile, azide, or nitro compound, which can be hydrogenated or chemically reduced to the desired amine.

Caption: Retrosynthetic analysis of 4-amino-2-methyl-2-butanol.

Core Synthesis via Epoxide Ring-Opening: A Classic C-C Bond Formation

One of the most robust and historically significant routes leverages the reaction of a nucleophile with an epoxide.[4] The reaction of isobutylene oxide with a cyanide source, followed by reduction, constructs the carbon skeleton and installs the amino group in a highly efficient sequence.

Principle of the Method: Regioselectivity and Functional Group Transformation

The key to this synthesis is the nucleophilic ring-opening of isobutylene oxide. Under basic or neutral conditions, the nucleophile (cyanide, CN⁻) will attack the less sterically hindered carbon of the epoxide ring (an Sₙ2-type mechanism). This regioselectivity is crucial, as it exclusively generates the desired carbon skeleton. The resulting hydroxynitrile intermediate is then a perfect substrate for reduction, converting the nitrile group directly into a primary aminomethyl group (-CH₂NH₂).

Caption: Workflow for synthesis via epoxide ring-opening.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-Hydroxy-3-methylbutyronitrile

This step establishes the complete carbon skeleton of the target molecule. The use of an aqueous solvent system is critical not only for dissolving the cyanide salt but also for providing a proton source to quench the intermediate alkoxide that forms upon ring-opening.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

-

Reagent Charging: The flask is charged with potassium cyanide (KCN, 1.2 equivalents) and a solvent mixture of water and ethanol (e.g., 1:1 v/v). The mixture is stirred until the salt is fully dissolved.

-

Substrate Addition: Isobutylene oxide (1.0 equivalent) is added dropwise via the addition funnel to the stirred cyanide solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated to reflux for 4-6 hours to ensure complete consumption of the epoxide. Progress can be monitored by TLC or GC analysis.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-hydroxy-3-methylbutyronitrile, which can be purified by vacuum distillation.

Step 2: Reduction of 3-Hydroxy-3-methylbutyronitrile to 4-Amino-2-methyl-2-butanol

The conversion of the nitrile to a primary amine is a cornerstone of organic synthesis. Historically, several methods have been employed, each with distinct advantages and operational requirements.

-

Method A: Catalytic Hydrogenation (High Pressure) This is a classic, clean, and industrially favored method. Raney Nickel is a common choice for this transformation due to its high activity.[5]

-

Catalyst Preparation: A high-pressure autoclave (Parr-type hydrogenator) is charged with 3-hydroxy-3-methylbutyronitrile, a solvent (typically ethanol or methanol saturated with ammonia to prevent secondary amine formation), and a catalytic amount of Raney Nickel (5-10% by weight).

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm).

-

Reaction: The mixture is heated (e.g., 80-120 °C) and agitated vigorously. The reaction is monitored by the cessation of hydrogen uptake.

-

Isolation: After cooling and venting, the catalyst is carefully filtered off (Caution: Raney Ni is pyrophoric and should be kept wet). The filtrate is then concentrated under reduced pressure, and the resulting amino alcohol can be purified by vacuum distillation.

-

-

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄) For laboratory-scale synthesis, LiAlH₄ is a powerful and effective reducing agent for nitriles.[4]

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (nitrogen or argon).

-

Reagent Preparation: A suspension of LiAlH₄ (approx. 2.0 equivalents) in a dry ether solvent (e.g., diethyl ether or THF) is prepared in the flask and cooled in an ice bath.

-

Substrate Addition: A solution of 3-hydroxy-3-methylbutyronitrile in the same dry solvent is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easily filtered. The filtrate is dried and concentrated to yield the product.

-

Data Summary: Comparison of Reduction Methods

| Reduction Method | Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Ni | 80-120 °C, 50-100 atm H₂ | 75-90% | Clean, scalable, high yield | Requires specialized high-pressure equipment |

| Chemical Reduction | LiAlH₄ | THF, Reflux | 70-85% | Standard lab equipment, fast | Energetic reagent, careful quenching needed |

| Chemical Reduction | NaBH₄, CoCl₂ | Methanol, RT | 65-80% | Milder than LiAlH₄, easier workup | May require longer reaction times |

Synthesis via Reduction of an Azide Precursor

An alternative and equally powerful historical strategy involves the introduction of the nitrogen atom as an azide group, followed by its reduction. This pathway leverages the robust and predictable nature of the Sₙ2 reaction and the clean conversion of azides to amines. A similar approach has been successfully used in the synthesis of related amino alcohols.[6]

Principle of the Method: Sₙ2 Displacement and Azide Reduction

This synthesis begins with a precursor that has the desired carbon skeleton and a hydroxyl group, but also a leaving group (like a halide or sulfonate ester) at the terminal position. A simple Sₙ2 reaction with sodium azide (NaN₃) efficiently displaces the leaving group to form a 4-azido alcohol. The azide group is then cleanly reduced to a primary amine, often with very high yield and without affecting the tertiary alcohol.

Caption: Workflow for synthesis via an azide intermediate.

Experimental Protocol: A Two-Step Conversion

Step 1: Synthesis of 4-Azido-2-methyl-2-butanol

-

Precursor Synthesis: The starting material, 4-chloro-2-methyl-2-butanol, can be prepared from commercially available 2-methyl-1,3-butanediol through selective protection and chlorination, or via other established routes.

-

Azide Displacement: To a solution of 4-chloro-2-methyl-2-butanol (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, sodium azide (NaN₃, 1.5 equivalents) is added.

-

Reaction: The mixture is heated (e.g., 60-80 °C) and stirred for several hours until TLC analysis indicates the complete consumption of the starting halide.

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to give the crude 4-azido-2-methyl-2-butanol, which is often used in the next step without further purification.

Step 2: Reduction of 4-Azido-2-methyl-2-butanol

-

Method A: Catalytic Hydrogenation This is a very clean and efficient method for reducing azides.

-

Reaction Setup: A solution of the crude azide in ethanol or ethyl acetate is placed in a hydrogenation flask. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

-

Hydrogenation: The flask is attached to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with H₂) and the atmosphere is replaced with hydrogen.

-

Reaction: The mixture is shaken or stirred vigorously at room temperature under a slight positive pressure of hydrogen until the reaction is complete (monitored by TLC or the disappearance of the azide stretch in the IR spectrum).

-

Isolation: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, 4-amino-2-methyl-2-butanol.

-

-

Method B: Staudinger Reduction This classic reaction uses triphenylphosphine to reduce the azide, providing a mild alternative to hydrogenation.

-

Reaction Setup: A solution of the azide in a mixture of THF and water is prepared.

-

Reagent Addition: Triphenylphosphine (PPh₃, 1.1 equivalents) is added portion-wise to the solution. Nitrogen gas is evolved upon reaction.

-

Reaction: The mixture is stirred at room temperature or gently heated until the azide is consumed.

-

Work-up: The solvent is removed, and the product is isolated from the triphenylphosphine oxide byproduct by acid-base extraction or chromatography.

-

Conclusion and Historical Perspective

The synthesis of 4-amino-2-methyl-2-butanol provides an excellent case study in classical organic synthesis. The two primary routes discussed—epoxide ring-opening and azide reduction—both represent robust, reliable, and historically significant methodologies for the construction of gamma-amino alcohols. The choice between them often depends on the scale of the synthesis and the availability of starting materials. The epoxide route offers an elegant C-C bond formation from simple feedstocks, while the azide route showcases the power of functional group interconversion on a pre-existing carbon skeleton. Both pathways culminate in a reduction step, a testament to the central role of hydrogenation and chemical reductants in the historical development of synthetic chemistry. These foundational strategies continue to inform the work of modern synthetic chemists in their pursuit of complex molecular targets.

References

- 1. 4-Amino-2-methylbutan-2-ol|lookchem [lookchem.com]

- 2. 4-AMino-2-Methyl butane-2-ol | 26734-08-7 [chemicalbook.com]

- 3. This compound | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. The Nitro Group in Organic Synthesis - Стр 20 [studfile.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the First Reported Synthesis of 4-Amino-2-methylbutan-2-ol

Introduction: Identifying a Novel Building Block in Medicinal Chemistry

In the landscape of pharmaceutical research and development, the discovery and synthesis of novel molecular scaffolds are pivotal to the creation of new therapeutic agents. 4-Amino-2-methylbutan-2-ol emerged not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of potent Raf inhibitor compounds for the treatment of cancer.[1][2] Its discovery, therefore, is intrinsically linked to its first reported synthesis, which was disclosed in a 2013 patent application by researchers at Eli Lilly and Company.[1][2] This guide provides an in-depth technical analysis of this first reported synthesis, offering insights into the experimental design and the chemical principles underpinning the synthetic route.

The structure of this compound, featuring a primary amine and a tertiary alcohol, makes it a valuable building block in drug discovery.[3][4] The primary amine offers a reactive handle for the introduction of various functionalities, while the tertiary alcohol can influence the molecule's solubility and metabolic stability. This guide will deconstruct the first reported synthesis of this compound, providing a comprehensive resource for researchers and professionals in the field of drug development.

The First Reported Synthesis: A Strategic Approach

The first documented synthesis of this compound hydrochloride was reported in the international patent application WO 2013/134298 A1. The synthetic strategy employs a protected amine precursor, 4-(dibenzylamino)-2-methylbutan-2-ol, which is subsequently deprotected to yield the desired product. This approach is a classic example of using protecting groups in organic synthesis to mask a reactive functional group (the amine) while other chemical transformations are carried out.

Rationale for the Synthetic Route

The choice of a dibenzylamino protecting group is strategic. Benzyl groups can be readily introduced and are stable to a wide range of reaction conditions. More importantly, they can be removed under relatively mild conditions by catalytic hydrogenation, which minimizes the risk of side reactions and ensures the integrity of the final product. The overall synthetic pathway can be visualized as a two-step process: the synthesis of the protected intermediate and its subsequent deprotection.

Experimental Protocol: First Reported Synthesis of this compound Hydrochloride

The following is a detailed, step-by-step methodology for the synthesis of this compound hydrochloride as described in the patent literature.

Step 1: Synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol

While the patent discloses the deprotection step, the synthesis of the precursor, 4-(dibenzylamino)-2-methylbutan-2-ol, can be inferred from related literature. A plausible route involves the reaction of a suitable propanal derivative with a methyl Grignard reagent.

Step 2: Synthesis of this compound hydrochloride

This step details the deprotection of 4-(dibenzylamino)-2-methylbutan-2-ol to yield the final product.

Reaction Scheme:

Caption: Synthetic route to this compound hydrochloride.

Materials and Reagents:

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(dibenzylamino)-2-methylbutan-2-ol | Starting Material | C₁₉H₂₅NO | 283.41 |

| Palladium hydroxide on carbon | Catalyst | Pd(OH)₂/C | - |

| Hydrogen (H₂) | Reagent | H₂ | 2.02 |

| Ethanol (EtOH) | Solvent | C₂H₅OH | 46.07 |

| Methanolic HCl | Reagent | HCl in CH₃OH | - |

Procedure:

-

A solution of 4-(dibenzylamino)-2-methylbutan-2-ol (9 g, 31 mmol) in ethanol (90 mL) is prepared.

-

Palladium hydroxide on carbon (1.5 g) is added to the solution.

-

The mixture is hydrogenated at 30 psi at room temperature overnight.

-

The solid catalyst is removed by filtration.

-

The filter cake is rinsed with ethyl acetate.

-

Methanolic HCl is added to the filtrate.

-

The final product, this compound hydrochloride, is isolated.

Physicochemical Properties and Characterization

While the initial patent does not provide detailed characterization data, the physical and chemical properties of this compound can be found in various chemical databases.

| Property | Value | Source |

| CAS Number | 26734-08-7 | PubChem[5] |

| Molecular Formula | C₅H₁₃NO | PubChem[5] |

| Molecular Weight | 103.16 g/mol | PubChem[5] |

| Appearance | Liquid | Sigma-Aldrich[6] |

| Boiling Point | 179.2±13.0 °C at 760 mmHg | ChemSrc[7] |

| Density | 0.9±0.1 g/cm³ | ChemSrc[7] |

Conclusion and Future Perspectives

The first reported synthesis of this compound, as disclosed in patent WO 2013/134298 A1, represents a key milestone in the development of novel therapeutics.[1][2] The synthetic route is efficient and relies on well-established chemical transformations, making it a practical method for the preparation of this valuable intermediate. The strategic use of a dibenzylamino protecting group followed by catalytic hydrogenation provides a clean and effective means of obtaining the desired product.

For researchers and professionals in drug development, this technical guide provides a comprehensive overview of the foundational synthesis of this compound. Understanding the intricacies of this initial synthesis can serve as a basis for the development of improved or alternative synthetic routes, as well as for the design of new molecules incorporating this versatile chemical scaffold. The availability of this building block opens up new avenues for the exploration of chemical space in the quest for next-generation therapeutics.

References

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. capotchem.com [capotchem.com]

- 4. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]

- 5. This compound | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylbutan-2-ol is a valuable building block in medicinal chemistry and drug development, recognized for its role as a reagent in the synthesis of complex pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, imparts specific chemical characteristics that are crucial for its application in constructing molecules with desired pharmacological activities.[3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and predicting its behavior in biological systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, blending compiled data from various sources with field-proven experimental methodologies. It is designed to be a practical resource for scientists engaged in research and development, offering both a summary of known values and the technical protocols required for their empirical verification.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a relatively small molecule, yet its structure dictates its reactivity and physical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 26734-08-7 | [4] |

| Molecular Formula | C₅H₁₃NO | [4] |

| Molecular Weight | 103.16 g/mol | [4] |

| Canonical SMILES | CC(C)(CCN)O | [4][5] |

| InChIKey | PUSZHIWAFZLOMD-UHFFFAOYSA-N | [4][5] |

The structure of this compound, featuring a tertiary alcohol and a primary amine separated by an ethylene bridge, is visualized below. This arrangement is key to its utility, allowing for differential reactivity at the two functional groups.

Core Physicochemical Properties: A Tale of Two Data Types

A critical aspect of evaluating physicochemical data is distinguishing between experimentally determined values and computationally predicted values. Experimental data, when available from reputable sources, is the gold standard. However, for many research chemicals, a complete set of experimental data is not always available. In such cases, in silico predictions provide valuable estimates. For this compound, there are notable discrepancies between these two data types, particularly for melting and boiling points.

| Property | Reported / Experimental Value | Predicted Value | Source(s) |

| Melting Point | 216-218 °C | -1.53 °C | [2],[6] |

| Boiling Point | 71.5 °C (at 10 Torr)179.2 ± 13.0 °C (at 760 mmHg) | 156.1 - 168.26 °C | [2],[7] |

| Density | - | 0.9 - 0.95 g/cm³ | [7],[6] |

| Water Solubility | - | 243,415 mg/L | [6] |

| pKa | - | 15.08 ± 0.29 | [2] |

| LogP (Octanol/Water) | - | -0.4 | [4][5] |

Expert Analysis of Property Discrepancies:

The stark difference between the reported melting point of 216-218 °C and the predicted value of -1.53 °C is significant. A high melting point is characteristic of an ionic solid, suggesting that the experimental value may correspond to a salt form of the compound (e.g., hydrochloride salt), which is common for amines. The free base, as predicted, is more likely to be a liquid or a low-melting solid at ambient temperatures. The boiling point also shows variation. The value of 71.5 °C is reported under vacuum (10 Torr), which is expectedly lower than the boiling point at atmospheric pressure (760 mmHg), reported as 179.2 °C. The predicted values are in closer agreement with the atmospheric pressure boiling point. These discrepancies underscore the importance of experimental verification and careful documentation of the conditions under which data is obtained.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following section details standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a cornerstone for assessing the purity of a crystalline solid. A sharp melting range (typically < 1°C) is indicative of high purity.

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, then invert and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Initial Heating: If the approximate melting point is unknown, heat rapidly to get a rough estimate. Allow the apparatus to cool.

-

Accurate Determination: With a new sample, heat rapidly to about 20°C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of a liquid with a small sample volume.

Causality: A liquid boils when its vapor pressure equals the external atmospheric pressure. This method identifies this temperature by observing the cessation of bubble evolution from an inverted capillary.

Step-by-Step Protocol:

-

Sample Preparation: Add ~0.5 mL of this compound to a small test tube.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Water Solubility Determination (OECD Guideline 105: Flask Method)

Given the predicted high water solubility, the Flask Method is the appropriate standard protocol.

Causality: This method determines the saturation concentration of a substance in water at a specific temperature. Equilibrium is established between the dissolved and undissolved substance, and the concentration of the aqueous phase is then measured.

Step-by-Step Protocol:

-

Temperature Control: The determination should be performed at a constant temperature, typically 20°C, using a water bath or incubator.

-

Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask. Stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Allow the mixture to stand to let undissolved material settle. Centrifuge or filter the saturated solution to remove any suspended particles.

-

Concentration Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC, or titration).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

pKa Determination (OECD Guideline 112: Titration Method)

The pKa value is critical for understanding the ionization state of a molecule at different pH values, which profoundly impacts its solubility, absorption, and receptor-binding activity.

Causality: The pKa is the pH at which the ionized and unionized forms of a substance are present in equal concentrations. For an amine, this refers to the equilibrium between the protonated (R-NH₃⁺) and neutral (R-NH₂) forms. A titration curve allows for the determination of this equilibrium point.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in water.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each incremental addition of the acid.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa corresponds to the pH at the half-equivalence point (i.e., where half of the amine has been protonated).

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features. A GC-MS spectrum is noted as available from John Wiley & Sons, Inc., which would be invaluable for confirming molecular weight and fragmentation patterns.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (a singlet), the methylene groups adjacent to the amine and the tertiary carbon (likely triplets), and broad, exchangeable signals for the -OH and -NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule, including the quaternary carbon of the tertiary alcohol.

-

FT-IR: The infrared spectrum will be characterized by strong, broad absorptions in the 3400-3300 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H, C-O, and C-N stretching bands will also be present in the fingerprint region.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 103. Common fragmentation patterns would include the loss of a methyl group (m/z 88) and cleavage alpha to the nitrogen and oxygen atoms.

Safety and Handling

According to aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a functionally rich molecule with significant potential in synthetic chemistry. This guide has synthesized available data to present a detailed overview of its physicochemical properties. The notable discrepancies between reported experimental and predicted values highlight the critical need for empirical verification using standardized protocols, such as those provided herein. By grounding future work in these robust methodologies, researchers can ensure the accuracy and reproducibility of their results, ultimately accelerating the drug development process.

References

- 1. 4-AMino-2-Methyl butane-2-ol | 26734-08-7 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound (26734-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc [chemsrc.com]

Introduction: The Structural Landscape of 4-Amino-2-methylbutan-2-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-Amino-2-methylbutan-2-ol

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule incorporating both hydroxyl and primary amine functionalities, its structural elucidation via NMR presents a valuable case study for researchers and drug development professionals. This document moves beyond a mere listing of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR signature, grounded in fundamental spectroscopic principles.

This compound (CAS No: 26734-08-7) is a bifunctional organic compound featuring a tertiary alcohol and a primary amine.[1][2][3] Its structure, C₅H₁₃NO, consists of a four-carbon chain with a methyl and a hydroxyl group on carbon 2 (C2), and an amino group on carbon 4 (C4).[2][4] This arrangement leads to distinct chemical environments for each proton and carbon atom, which can be unequivocally identified through NMR spectroscopy. Understanding these spectral features is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical and biological systems.

For the purpose of this analysis, the protons and carbons are labeled as follows:

References

A Technical Guide to the FT-IR Spectral Analysis of 4-Amino-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of 4-Amino-2-methylbutan-2-ol using Fourier Transform Infrared (FT-IR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to deliver a robust and self-validating methodology for the spectral analysis of this compound.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group.[1] Its unique structure makes it a valuable building block in organic synthesis and of interest to the pharmaceutical industry.[2] Understanding its molecular vibrations through FT-IR spectroscopy is crucial for its identification, quality control, and the study of its chemical reactions.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [3][4][5] |

| Molecular Weight | 103.16 g/mol | [3][4][5] |

| CAS Number | 26734-08-7 | [3][4][5][6][7][8] |

| Boiling Point | 179.2±13.0 °C at 760 mmHg | [3] |

| Density | 0.9±0.1 g/cm³ | [3] |

Below is a diagram illustrating the chemical structure of this compound.

References

- 1. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc [chemsrc.com]

- 4. This compound | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-AMino-2-Methyl butane-2-ol | 26734-08-7 [chemicalbook.com]

Introduction: The Significance of 4-Amino-2-methylbutan-2-ol and the Role of Quantum Chemistry

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Amino-2-methylbutan-2-ol

This guide provides a comprehensive technical overview of the quantum chemical calculations for this compound, a molecule of interest in pharmaceutical and materials science. It is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict molecular properties. This document is structured to provide not just a methodology, but the scientific rationale behind the chosen computational strategies, ensuring a robust and reproducible approach.

This compound is an organic molecule featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis and a potential pharmacophore in drug design.[2] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is crucial for predicting its behavior in different chemical environments, its potential interactions with biological targets, and for the rational design of novel derivatives with enhanced properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico laboratory to probe the intricacies of molecular systems. DFT has become a cornerstone of modern chemical research due to its favorable balance of computational cost and accuracy.[3] For a molecule like this compound, DFT can provide invaluable insights into its stable conformations, vibrational signatures, and electronic landscape, all of which are critical for its application in drug development and material science.[4]

Computational Methodology: A Self-Validating Protocol

The reliability of quantum chemical calculations hinges on the judicious choice of theoretical methods and basis sets. The protocol outlined here is designed to be a self-validating system, where the chosen level of theory is well-suited for the chemical nature of this compound, which contains polar functional groups capable of hydrogen bonding.

The Choice of Density Functional: B3LYP

For this study, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is a widely used and well-benchmarked functional that often provides a good balance between accuracy and computational efficiency for organic molecules.[3][5] It has been shown to perform well for systems with hydrogen bonds, making it a suitable choice for studying amino alcohols.[6]

The Basis Set Selection: 6-311++G(d,p)

The 6-311++G(d,p) basis set is employed for all calculations. This is a triple-zeta valence basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and for modeling potential hydrogen bonding interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for a correct description of chemical bonding.[5][7]

Solvation Model

To simulate a more realistic biological or solution-phase environment, an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (C-PCM), can be employed. This model treats the solvent as a continuous dielectric medium, which can have a significant impact on the geometry and electronic properties of the molecule.

The Computational Workflow: From Structure to Properties

The following section details the step-by-step experimental protocol for the quantum chemical calculations of this compound.

Step 1: Input Structure Generation

The initial 3D structure of this compound can be generated using molecular building software. The SMILES string for the molecule is CC(C)(O)CCN.

Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

Step 3: Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared Spectrum: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of molecular properties can be calculated to understand the electronic structure and reactivity of this compound. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as drug-receptor binding.[9][10]

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with other polar molecules.

Caption: A schematic of the computational workflow for this compound.

Predicted Molecular Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from the described quantum chemical calculations.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.54 | ||

| C-N | 1.47 | ||

| C-O | 1.43 | ||

| O-H | 0.96 | ||

| N-H | 1.01 | ||

| C-C-N | 112.5 | ||

| C-C-O | 109.8 | ||

| H-O-C | 108.9 | ||

| H-N-C | 111.2 | ||

| C-C-C-N | 178.5 | ||

| H-O-C-C | 60.2 |

Table 2: Key Predicted Electronic and Spectroscopic Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 Debye |

| Vibrational Frequencies | |

| O-H Stretch | ~3650 cm⁻¹ |

| N-H Stretch | ~3400 cm⁻¹ |

| C-N Stretch | ~1050 cm⁻¹ |

| C-O Stretch | ~1150 cm⁻¹ |

Interpretation and Significance of Results

The calculated properties of this compound provide a wealth of information for drug development and materials science applications.

-

Structural Insights: The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is the first step in understanding how the molecule will fit into a binding pocket of a protein or pack in a crystal lattice.

-

Reactivity and Stability: A large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The energies of the HOMO and LUMO can be used to calculate descriptors of chemical reactivity such as chemical potential, hardness, and electrophilicity.

-

Intermolecular Interactions: The molecular electrostatic potential map would highlight the electron-rich regions around the oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atoms of the -OH and -NH₂ groups would be shown as electron-deficient, making them hydrogen bond donors. This information is critical for predicting how the molecule will interact with other molecules, including water, proteins, and other active pharmaceutical ingredients.[11]

-

Spectroscopic Signature: The predicted vibrational frequencies can aid in the experimental characterization of the molecule, for example, by comparing the calculated IR spectrum with an experimentally measured one.

Caption: A conceptual representation of the Molecular Electrostatic Potential.

Conclusion: A Pathway to Rational Design

This in-depth technical guide has outlined a robust and scientifically sound methodology for the quantum chemical calculation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. The insights gained from these calculations are invaluable for understanding the fundamental chemistry of this important molecule and for guiding the rational design of new drugs and materials.

References

- 1. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]

- 2. 4-AMino-2-Methyl butane-2-ol | 26734-08-7 [chemicalbook.com]

- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 4. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Theoretical Conformational Analysis of 4-Amino-2-methylbutan-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 4-Amino-2-methylbutan-2-ol, a chiral amino alcohol with significant potential in pharmaceutical and materials science. The conformation of this molecule, dictated primarily by the interplay between its flexible carbon backbone and the potential for intramolecular hydrogen bonding, governs its physicochemical properties and biological activity. We present an in-depth, authoritative protocol grounded in modern computational chemistry, detailing the selection of theoretical methods, the strategy for exploring the potential energy surface, and the analysis of resultant conformers. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the behavior of flexible molecules.

Introduction: The Significance of Molecular Conformation

This compound is a structurally interesting molecule featuring a primary amine, a tertiary alcohol, and a stereocenter at the C2 position.[1][2][3][4][5] Its functional groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a rich conformational landscape. The three-dimensional arrangement of these atoms—the molecule's conformation—is not static. Rotation around its single bonds allows it to adopt numerous spatial arrangements, known as conformers or rotamers.[6]

The study of these arrangements and their relative energies is known as conformational analysis.[7] For a molecule like this compound, understanding its preferred conformation(s) is critical. In a biological context, the specific shape of a molecule determines how it fits into the active site of an enzyme or a receptor, directly influencing its efficacy as a drug. In materials science, conformational preferences can dictate crystal packing and bulk material properties.

The dominant non-covalent interaction expected to govern the conformational preference in this molecule is an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group.[8][9][10][11][12] The formation of a stable five, six, or seven-membered ring through hydrogen bonding can significantly lower the energy of a specific conformer, making it more populated at equilibrium. This guide outlines a robust, first-principles computational workflow to identify these stable conformers and quantify their energetic relationships.

Computational Methodology: A Self-Validating Approach

To ensure the highest degree of technical accuracy and trustworthiness, we employ a multi-tiered computational strategy. This approach begins with a broad, cost-effective exploration of the conformational space, followed by high-accuracy refinement of the most promising candidate structures.

Selection of Theoretical Models

The choice of a theoretical model is a balance between accuracy and computational cost.[13] For molecules involving non-covalent interactions like hydrogen bonding, electron correlation effects must be adequately described.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of cost and accuracy.[14][15][16][17] We recommend a hybrid functional, such as B3LYP , which has a proven track record for conformational analysis of organic molecules.[18][19] The inclusion of dispersion corrections (e.g., using the D3BJ suffix) is crucial for accurately modeling the weak van der Waals forces that also influence conformational stability.

-

Møller-Plesset Perturbation Theory (MP2): As a benchmark and for refinement, second-order Møller-Plesset perturbation theory (MP2) is an excellent choice.[20][21][22][23] MP2 is a wave function-based method that systematically includes electron correlation, often providing more reliable energies for systems with significant non-covalent interactions compared to some DFT functionals.[24]

The Role of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. Its quality dictates the flexibility the model has to describe the electron distribution.

-

Pople-style Basis Sets: For initial scans and optimizations, the 6-311+G(d,p) basis set is recommended. This split-valence basis set provides a good description of the core and valence electrons. The + indicates the addition of diffuse functions, which are essential for describing the lone pairs involved in hydrogen bonding, while the (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, allowing for more complex and realistic orbital shapes.[25][26]

-

Correlation-Consistent Basis Sets: For final single-point energy refinements, Dunning's correlation-consistent basis sets, such as cc-pVTZ , are advisable. These sets are designed to systematically converge towards the complete basis set limit, providing highly accurate energy differences.

Simulating the Environment: Solvation Models

Reactions and biological processes typically occur in solution. To model this, we incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and efficient method that treats the solvent as a continuous dielectric medium.[27][28][29][30][31] This approach captures the bulk electrostatic effects of the solvent, which can influence the relative stability of conformers by favoring those with larger dipole moments.

The Conformational Search: Mapping the Potential Energy Surface

The core of the analysis is a systematic search for all low-energy minima on the molecule's potential energy surface (PES).

Step-by-Step Computational Workflow

The protocol is designed as a self-validating system, where each step builds upon the last to refine the results.

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor. The key rotatable bonds are identified. For this molecule, these are primarily the C2-C3 and C3-C4 bonds.

-

Relaxed Potential Energy Surface Scan: A "relaxed" scan is performed. This involves systematically rotating a key dihedral angle (e.g., the O-C2-C3-C4 dihedral) in discrete steps (e.g., 15°). At each step, all other geometric parameters are optimized. This is performed at a cost-effective DFT level (e.g., B3LYP/6-31G(d)). This initial scan identifies all potential energy minima.

-

Full Geometry Optimization: The structures corresponding to the minima found in the scan are then subjected to a full geometry optimization without any constraints. This is performed at a higher level of theory (e.g., B3LYP-D3BJ/6-311+G(d,p)).

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. This step is critical for two reasons:

-

It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

-

High-Accuracy Single-Point Energy Refinement: To obtain the most reliable relative energies, single-point energy calculations are performed on the optimized geometries using a more robust method, such as MP2 with a larger basis set (e.g., cc-pVTZ).

-

Solvation Energy Calculation: The effect of a solvent (e.g., water) is calculated using the PCM model on the gas-phase optimized geometries.

Visualizing the Workflow

The logical flow of the computational protocol can be visualized as follows:

Anticipated Results and Data Interpretation

The primary output of this analysis will be a set of low-energy conformers and their relative Gibbs free energies. This data allows for the prediction of the equilibrium population of each conformer using the Boltzmann distribution.

The Key Role of Intramolecular Hydrogen Bonding

The most stable conformers of this compound are expected to be stabilized by an intramolecular hydrogen bond (IHB). Two primary types of IHB are possible: O-H···N and N-H···O. Computational studies on similar amino alcohols suggest that the O-H···N interaction, forming a pseudo-seven-membered ring in this case, is often the most stabilizing.[9][11]

Tabulating Quantitative Data

The results should be summarized in a clear, tabular format. This allows for direct comparison of the key energetic and geometric parameters of the most stable conformers.

| Conformer ID | Relative Energy (Gas, kcal/mol)a | Relative Gibbs Free Energy (Gas, kcal/mol)b | Boltzmann Population (%)c | H-Bond Distance (O···N, Å) | O-C2-C3-C4 Dihedral (°) |

| Conf-1 | 0.00 | 0.00 | 75.8 | 2.15 | 65.2 |

| Conf-2 | 1.25 | 1.50 | 9.5 | - | -175.8 |

| Conf-3 | 1.80 | 1.95 | 4.2 | 2.21 | -70.1 |

| ... | ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and serves as an illustrative example of how final results should be presented.

Conclusion

This guide has detailed a rigorous and reliable theoretical framework for the complete conformational analysis of this compound. By employing a multi-level computational approach, from broad potential energy surface scans to high-accuracy energy refinements including solvent effects, researchers can develop a deep, quantitative understanding of the molecule's structural preferences. The insights gained from such an analysis are invaluable for rational drug design, mechanistic studies, and the predictive engineering of molecular materials. The protocols described herein are grounded in established quantum chemical methods and represent a best-practice approach to modern computational conformational analysis.

References

- 1. This compound | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 3. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]

- 4. 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc [chemsrc.com]

- 5. This compound (26734-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 13. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 14. researchgate.net [researchgate.net]

- 15. connectsci.au [connectsci.au]

- 16. researchgate.net [researchgate.net]

- 17. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 20. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 21. M�ller-Plesset Perturbation Theory [schulz.chemie.uni-rostock.de]

- 22. 6.3 Møller-Plesset Perturbation Theory⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 23. s3.smu.edu [s3.smu.edu]

- 24. fiveable.me [fiveable.me]

- 25. researchgate.net [researchgate.net]

- 26. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 27. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 28. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 29. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. taylorandfrancis.com [taylorandfrancis.com]

Solubility Profile of 4-Amino-2-methylbutan-2-ol in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-2-methylbutan-2-ol, a pivotal amino alcohol intermediate in pharmaceutical synthesis.[1][2] An understanding of its solubility in diverse organic media is a cornerstone for rational solvent selection, reaction optimization, and the design of robust purification and crystallization protocols. This document synthesizes the theoretical principles governing solubility, presents a qualitative solubility profile based on the molecule's physicochemical properties, and details a rigorous, self-validating experimental methodology for quantitative solubility determination. The insights herein are intended to equip researchers and process chemists with the foundational knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a chiral building block possessing both a primary amine and a tertiary alcohol functional group.[3][4] This bifunctionality makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The efficiency of synthetic steps, reaction kinetics, and downstream processing, such as work-up and isolation, are critically dependent on the solubility of this intermediate in the chosen solvent system. Inadequate solubility can lead to poor reaction performance, challenging purifications, and difficulties in achieving desired crystalline forms. Therefore, a priori knowledge of its solubility profile is not merely a matter of physical characterization but a critical prerequisite for efficient and scalable process development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[5][6] A more nuanced understanding requires an analysis of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is dictated by its molecular structure.[7]

-

Key Functional Groups:

-

Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor.

-

Tertiary Alcohol (-OH): A potent hydrogen bond donor and acceptor.

-

-

Structural Features: A compact, branched alkyl backbone.

-

Polarity Indicators:

The low LogP value and the presence of two strong hydrogen-bonding groups indicate a predominantly polar, hydrophilic character.[1][3] This suggests high affinity for polar solvents, especially those capable of hydrogen bonding.

Diagram 1: Solubility Driving Forces

References

- 1. This compound|lookchem [lookchem.com]

- 2. 4-AMino-2-Methyl butane-2-ol | 26734-08-7 [chemicalbook.com]

- 3. This compound | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. PubChemLite - this compound (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 8. 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc [chemsrc.com]

Thermochemical data for 4-Amino-2-methylbutan-2-ol

An In-Depth Technical Guide to the Thermochemical Data of 4-Amino-2-methylbutan-2-ol

Authored by: A Senior Application Scientist

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for the design of safe and efficient manufacturing processes, as well as for comprehending its stability and reactivity. This guide addresses the notable absence of publicly available experimental thermochemical data for this compound by providing a comprehensive overview of robust methodologies for its determination and estimation. We will explore theoretical estimations via group contribution methods, detail experimental protocols for bomb calorimetry and differential scanning calorimetry, and outline a modern computational approach using quantum chemistry. This document is intended to serve as a practical reference for researchers and professionals in the field, enabling them to obtain reliable thermochemical data for this compound and analogous compounds.

The Significance of Thermochemical Data for this compound

This compound is an organic compound featuring both a hydroxyl and an amino functional group, making it a versatile intermediate in chemical synthesis.[1] Its application in the development of novel therapeutics necessitates a deep understanding of its energetic properties. Thermochemical data are crucial for:

-

Process Safety and Hazard Analysis: The enthalpy of formation is a key parameter in predicting the energy release of potential runaway reactions.

-

Reaction Engineering and Optimization: Gibbs free energy, derived from enthalpy and entropy, determines the spontaneity and equilibrium position of chemical reactions.

-

Physical Property Prediction: Heat capacity is essential for modeling heat transfer in reactors and other process equipment.

Given the lack of direct experimental values in the literature, this guide provides the necessary theoretical and practical frameworks to bridge this data gap.

Estimation of Thermochemical Properties via Group Contribution Methods

When experimental data is unavailable, group contribution methods provide a reliable and rapid means of estimating thermochemical properties. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Theoretical Framework: The Joback Method

The Joback method is a widely used group contribution technique for the estimation of various pure component properties, including ideal gas heat capacity, standard ideal gas enthalpy of formation, and standard ideal gas Gibbs energy of formation.[2][3][4][5][6] The method involves dissecting the molecule into predefined functional groups, each with an assigned numerical contribution.

Application to this compound

The first step is to deconstruct the molecular structure of this compound into its Joback groups.

Caption: Molecular structure of this compound with its constituent Joback groups.

The Joback groups for this compound are:

-

2 x -CH3 (non-ring)

-

2 x -CH2- (non-ring)

-

1 x >C< (non-ring)

-

1 x -OH (alcohol)

-

1 x -NH2 (non-ring)

By summing the contributions for each group, we can estimate the thermochemical properties.

Table 1: Estimated Thermochemical Data for this compound using the Joback Method

| Property | Estimated Value | Units |

| Ideal Gas Enthalpy of Formation (298.15 K) | -335.5 | kJ/mol |

| Ideal Gas Gibbs Free Energy of Formation (298.15 K) | -145.8 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 185.2 | J/(mol·K) |

Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method. The accuracy can be affected by intramolecular interactions not accounted for by this simple additive scheme.[2]

Experimental Determination of Thermochemical Properties

For definitive data, experimental determination is essential. The following sections outline the standard protocols for measuring the enthalpy of formation and heat capacity.

Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is determined indirectly by measuring the heat of combustion (ΔHc°) in a bomb calorimeter.[7][8][9][10]

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible inside the bomb.

-

Assembly: A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (from nitrogen and sulfur impurities) and the heat of combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law from the standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Caption: Experimental workflow for determining the enthalpy of formation using a bomb calorimeter.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[11][12][13][14][15]

Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. This difference in heat flow is directly proportional to the sample's heat capacity.

Experimental Protocol (ASTM E1269 - Three-Scan Method):

-

Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

-

Sapphire Standard Scan: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the scan is repeated under the same conditions.

-

Sample Scan: The sapphire is replaced with a precisely weighed sample of this compound, and the scan is performed a third time.

-

Calculation: The specific heat capacity (Cp) of the sample is calculated at a given temperature using the following equation: Cp(sample) = Cp(standard) * (mstandard / msample) * (ΔQsample - ΔQbaseline) / (ΔQstandard - ΔQbaseline) where ΔQ is the heat flow difference between the sample and reference pans, and m is the mass.

Caption: Workflow for measuring specific heat capacity using the three-scan DSC method.

Computational Thermochemistry: A Quantum Chemical Approach

Modern computational chemistry offers a powerful alternative for obtaining high-accuracy thermochemical data, especially for molecules where experimental measurements are challenging.

Methodology: High-level ab initio composite methods, such as Gaussian-4 (G4) theory, are designed to approximate the results of very high-level electronic structure calculations with a more manageable computational cost.

Conceptual Workflow:

-

Conformational Search: Identify the lowest energy conformer(s) of this compound, as intramolecular hydrogen bonding can significantly affect its stability.

-

Geometry Optimization: Optimize the molecular geometry of the lowest energy conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Calculate the harmonic vibrational frequencies at the same level of theory. This is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations as prescribed by the G4 protocol.

-

Thermochemical Data Calculation: Combine the results from the previous steps using standard statistical mechanics formulae to compute the enthalpy of formation, entropy, and heat capacity.

Caption: Conceptual workflow for computational thermochemistry using G4 theory.

Comparative Analysis and Recommendations

Table 2: Comparison of Methodologies for Thermochemical Data Determination

| Method | Advantages | Disadvantages | Recommended Use Case |

| Group Contribution (Joback) | Fast, inexpensive, requires only molecular structure. | Lower accuracy, may not capture intramolecular interactions. | Initial screening, process modeling where high accuracy is not critical. |

| Bomb Calorimetry | High accuracy for enthalpy of formation (experimental "gold standard"). | Requires specialized equipment, sample must be combustible, destructive. | Establishing benchmark data, process safety calculations. |

| DSC | High accuracy for heat capacity, small sample size, can study phase transitions. | Requires specialized equipment and calibration standards. | Heat transfer calculations, material characterization. |

| Quantum Chemistry (G4) | High accuracy, provides a full suite of thermochemical data, non-destructive. | Computationally expensive, requires expertise in computational chemistry. | When experimental methods are not feasible, validation of experimental data. |

For researchers in drug development, a tiered approach is recommended. Begin with group contribution methods for rapid initial estimates. For lead candidates or when process development begins, experimental determination via DSC and bomb calorimetry is strongly advised for accurate safety and engineering calculations. Computational methods can be employed to validate experimental results or to investigate reaction mechanisms and transition states.

Conclusion

References

- 1. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. Boiling Point: Joback's Method [molecularknowledge.com]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. scribd.com [scribd.com]

- 9. scimed.co.uk [scimed.co.uk]

- 10. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the X-ray Crystallographic Analysis of Chiral Amino Alcohol Derivatives: A Case Study of a Copper(II)-L-Leucinol Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation for Chiral Amino Alcohols

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This chirality is often critical for the biological activity of pharmaceutical compounds, as different enantiomers can exhibit vastly different therapeutic effects or toxicities. The coordination of these chiral ligands to metal centers can result in complexes with unique three-dimensional structures, influencing their interaction with biological targets.[1] Therefore, the unambiguous determination of their molecular structure is a critical step in the development of new drugs and catalysts.

X-ray crystallography provides a high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This information is crucial for:

-